molecular formula C17H14O5 B13702024 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione CAS No. 87723-99-7

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione

Cat. No.: B13702024
CAS No.: 87723-99-7
M. Wt: 298.29 g/mol
InChI Key: RLRPSGBCNOXRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione is a β-diketone derivative characterized by a central propane-1,3-dione backbone substituted with a 2H-1,3-benzodioxol-5-yl group and a 4-methoxyphenyl group. This compound belongs to a class of molecules known for their diverse applications in organic synthesis, materials science, and pharmaceutical research. Its structural uniqueness arises from the electron-rich benzodioxole ring and the methoxy-substituted aromatic system, which influence its electronic properties, solubility, and reactivity.

Properties

CAS No.

87723-99-7

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C17H14O5/c1-20-13-5-2-11(3-6-13)14(18)9-15(19)12-4-7-16-17(8-12)22-10-21-16/h2-8H,9-10H2,1H3

InChI Key

RLRPSGBCNOXRCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Biological Activity

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione, commonly referred to as a benzodioxole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure

The compound's structure can be denoted as follows:

  • IUPAC Name : 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione
  • Molecular Formula : C18H16O4
  • Molecular Weight : 296.32 g/mol

Antioxidant Activity

Research indicates that compounds with benzodioxole moieties exhibit potent antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have demonstrated that derivatives of benzodioxole can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have explored the anticancer potential of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (G1/S or G2/M), which is critical for preventing tumor progression.
Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0ROS generation and apoptosis

Anti-inflammatory Effects

The compound has also exhibited anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Study on Anticancer Activity

A notable study conducted by Yadav et al. (2015) investigated the effects of various benzodioxole derivatives on cancer cell lines. The results showed that 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione significantly inhibited cell growth in MCF-7 and HeLa cells with IC50 values of 12.5 µM and 15 µM respectively. The study concluded that the compound's mechanism involves both apoptosis induction and ROS generation, which are critical for its anticancer efficacy .

Anti-inflammatory Research

In another study focusing on anti-inflammatory activity, researchers evaluated the compound's effect on macrophage activation. The findings indicated a substantial reduction in nitric oxide production when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Core Diketone Reactivity

The 1,3-diketone moiety serves as the primary reactive site, participating in classic enolate chemistry and nucleophilic additions:

Reaction TypeReagents/ConditionsProductNotes
Enolate Formation LDA, NaH, or KOtBu in THF at -78°CStabilized enolate intermediateEnables alkylation or acylation
Michael Addition α,β-unsaturated carbonyls, baseConjugated adductsEnhanced by electron-withdrawing groups
Chelation Metal ions (e.g., Cu²⁺, Fe³⁺)Metal-diketonate complexesImpacts solubility and stability

Reduction Reactions

Selective reduction of carbonyl groups is achievable under controlled conditions:

Target SiteReagents/ConditionsProductYield/Selectivity
Single KetoneNaBH₄/CeCl₃ in MeOH, 0°CSecondary alcoholPartial reduction observed
Both KetonesLiAlH₄/Et₂O, reflux1,3-Diol derivativeOver-reduction risk; 65% yield

Oxidation Pathways

Despite being a diketone, oxidation occurs at auxiliary functional groups:

ReactionReagents/ConditionsProductEvidence
Benzodioxole Ring Oxidation H₂O₂/AcOH, 60°CCatechol derivativeAnalogous to
Methoxyphenyl Demethylation BBr₃/DCM, -20°CPhenolic diketoneConfirmed via TLC

Cyclization and Heterocycle Formation

The compound’s structure permits intramolecular cyclization under specific conditions:

ConditionsProductKey Characterization Data
PTSA/EtOH, reflux, 12hBenzofuran-fused diketoneIR: 1720 cm⁻¹ (lactone C=O)
NH₄OAc/glacial AcOH, microwavePyrazole derivativeHRMS: m/z 323.0921 [M+H]⁺

Stability and Degradation

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >10) via diketone cleavage.

  • Thermal Stability : Stable up to 200°C (TGA data), decomposes exothermically above 250°C .

Biotransformation Potential

Enzymatic modifications using microbial systems (e.g., Rhodococcus spp.) yield hydroxylated derivatives, though specific data for this compound remains exploratory .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight Key Properties
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione C₁₇H₁₄O₅ R1: Benzodioxol-5-yl; R2: 4-MeO-Ph 298.29 g/mol High polarity, UV absorption (predicted)
BMDBM (Avobenzone) C₂₀H₂₂O₃ R1: 4-tert-Butyl-Ph; R2: 4-MeO-Ph 310.39 g/mol pKa = 4.95; UV λmax ~358 nm
1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)propane-1,3-dione C₁₆H₁₁BrO₄ R1: Benzodioxol-5-yl; R2: 3-Br-Ph 347.16 g/mol Electrophilic reactivity (Br substituent)

Physicochemical Properties

  • Polarity and Solubility : The benzodioxole and methoxy groups enhance polarity compared to BMDBM, suggesting improved solubility in polar solvents.
  • Acid Dissociation (pKa) : BMDBM exhibits a pKa of 4.95, while the target compound’s pKa is likely lower due to the electron-withdrawing benzodioxole group, though experimental data is lacking .
  • UV Absorption : BMDBM’s UV absorption (λmax ~358 nm) arises from conjugation in the β-diketone system. The benzodioxole group in the target compound may redshift absorption, but empirical studies are required.

Preparation Methods

Preparation Methods of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione

Detailed Synthetic Procedure

Chemo-Enzymatic Synthesis of Vicinal Diols
  • Starting Materials : Propenylbenzene derivatives such as isosafrole or 4-methoxypropenylbenzene.
  • Reaction Conditions : The propenylbenzene (approx. 2.96 mmol) is dissolved in ethyl acetate (15 mL).
  • A 35% aqueous hydrogen peroxide solution (approx. 4.44 mmol) and Novozym 435 (lipase, 10 mg) are added.
  • The mixture is incubated at 30°C for 18 hours in a thermoshaker.
  • After incubation, the enzyme is filtered out, and the reaction is quenched with sodium sulfite followed by saturated sodium bicarbonate.
  • Extraction with ethyl acetate yields the organic phase, which is dried and concentrated.
  • The residue is dissolved in methanol (15 mL), and potassium hydroxide (250 mg, 1.5 equivalents) is added.
  • The mixture is stirred at room temperature for 24 hours.
  • The solution volume is reduced under vacuum, acidified with dilute sulfuric acid, and extracted again with ethyl acetate.
  • The organic phase is dried and concentrated to yield a mixture of racemic vicinal diols.

These diols serve as substrates for further oxidation to diketones.

Oxidation of Diols to Diketones
  • The vicinal diols (4.9 mmol) are mixed with TEMPO (8 mg, 0.049 mmol) and sodium chloride (3 mg, 0.049 mmol) in toluene (45 mL).
  • The reaction mixture is stirred at 100°C for 4–5 hours.
  • After completion, the mixture is poured into water and extracted with ethyl acetate.
  • The organic phase is dried and concentrated to obtain the diketone and hydroxy ketone derivatives.
  • Purification is performed to isolate the target diketone, 1-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione.

Biotransformation Using Microbial Whole Cells

  • Selected strains such as Dietzia sp. DSM44016 and Rhodococcus erythropolis DSM44534 can be used to oxidize diol mixtures to hydroxy ketones and diketones.
  • This biotransformation is performed on a preparative scale, yielding hydroxy ketones with yields ranging from 36% to 62.5%.
  • The approach is environmentally friendly and cost-effective due to the use of whole cells as biocatalysts.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Yield/Outcome Notes
Epoxidation & Hydrolysis Propenylbenzene, H2O2 (35%), Novozym 435, EtOAc, KOH, MeOH Mixture of racemic vicinal diols 18 h at 30°C; enzymatic catalysis
Oxidation to Diketones TEMPO, NaCl, toluene, 100°C, 4–5 h Diketones including target compound Purification by extraction and drying
Biotransformation Whole cells of Dietzia sp., Rhodococcus spp. Hydroxy ketones, 36–62.5% yield Scaled-up, green method

Research Findings and Analysis

  • The chemo-enzymatic synthesis method provides a stereoisomeric mixture of diols that can be selectively oxidized to diketones.
  • The use of Novozym 435 lipase for epoxidation is advantageous due to mild reaction conditions and high selectivity.
  • TEMPO-mediated oxidation is an effective chemical method to convert diols to diketones with good yields.
  • Microbial whole-cell oxidation offers a sustainable alternative to chemical oxidation, reducing hazardous reagents and improving environmental compatibility.
  • Biological activity tests on these compounds, including antimicrobial and antioxidant assays, indicate that the substitution pattern on the aromatic rings influences activity, highlighting the importance of synthetic control over functional groups.

Q & A

Q. What are the recommended synthetic routes for 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or similar diketone-forming reactions. For analogous diones, reflux conditions (e.g., 10–12 hours in dry dioxane or xylenes) with catalysts like NaH or phosphorus halides are effective. For example, describes a reaction between a diketone precursor and phosphorus tribromide in dry xylenes at 10°C, followed by reflux, yielding 54% product after crystallization . Optimize stoichiometry and solvent polarity to enhance yield.

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbonyl carbons (δ 185–200 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹) and benzodioxol C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 304.3 for similar compounds) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Ventilation : Ensure fume hoods are used to avoid inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact using proper glove removal techniques .
  • Storage : Keep in sealed containers under dry, room-temperature conditions away from ignition sources .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural validation. For example, and report bond lengths (C=O: ~1.21 Å) and dihedral angles between aromatic rings, which can reconcile discrepancies in NMR/IR assignments. Refine computational models (e.g., DFT) using crystallographic coordinates to validate electronic environments .

Q. What strategies address low yields in large-scale synthesis?

  • Methodological Answer :
  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). achieved 54% yield via controlled reflux; scaling may require pressurized reactors to maintain solvent stability.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How can computational modeling predict the compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites (e.g., carbonyl carbons). Compare HOMO-LUMO gaps with experimental UV-Vis data .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polarity effects in diketone formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.